4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core structures, followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE include other oxazole derivatives, benzodioxole derivatives, and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H19N3O6 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[4-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C26H19N3O6/c1-16-23(24(29-35-16)18-5-3-2-4-6-18)25(30)28-27-14-17-7-10-20(11-8-17)34-26(31)19-9-12-21-22(13-19)33-15-32-21/h2-14H,15H2,1H3,(H,28,30)/b27-14+ |
InChI Key |
VCFMNSHCUAAMCY-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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